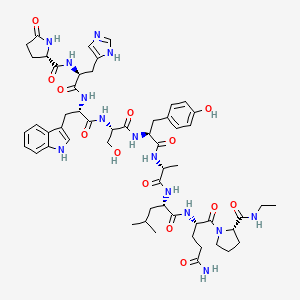![molecular formula C73H118N16O27 B3028830 [Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675) CAS No. 350228-37-4](/img/structure/B3028830.png)
[Asn670, Sta671, Val672]-Amyloid beta Peptide (662-675)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amyloid beta peptide (662-675), also known as Aβ662-675, is a peptide that is a fragment of the amyloid β-protein (Aβ). Aβ is a major component of amyloid plaques, which are a hallmark of Alzheimer's disease (AD). Aβ662-675 is a specific fragment of the Aβ protein that is of particular interest to researchers due to its potential role in AD. This peptide has been studied extensively in order to gain a better understanding of its structure and function, as well as its potential role in AD.
Wissenschaftliche Forschungsanwendungen
Biosensing of Cancer Biomarkers
Functional peptides, including the “[Asn670, Sta671, Val672]-Amyloid beta Peptide,” have found applications in biosensing. Specifically, they play a crucial role in detecting cancer biomarkers. Here’s how:
- Clinical Prospects::
- Functional peptide-based biosensors hold promise for early cancer diagnosis. Their use in clinical settings could significantly impact cancer prevention and management .
β-Peptide Bundles
β-peptides, including the “[Asn670, Sta671, Val672]-Amyloid beta Peptide,” are an exciting area of research. These synthetic peptides contain β-amino acids and exhibit unique properties. Here’s a glimpse:
- Unexpected Discoveries::
α/β-Peptide Foldamers
α/β-peptide foldamers represent another fascinating class of molecules. These hybrid structures combine α-amino acids (like those in natural proteins) with β-amino acids. Let’s explore:
- Biological Applications::
- α/β-peptide foldamers have been used for:
Wirkmechanismus
Target of Action
Peptides containing β-amino acids are known to assemble into protein-like tertiary and quaternary structures . These structures, defined as assemblies of 14-helices called β-peptide bundles, fold cooperatively in water solvent into unique and discrete quaternary assemblies .
Mode of Action
It’s known that peptides and lipids are highly dynamic, and change and mutually adapt their conformation, membrane penetration, and detailed morphology on a local and a global level . This suggests that the peptide might interact with its targets in a dynamic and adaptable manner.
Biochemical Pathways
For instance, the peptide ST316, a clinical peptide antagonist of beta-catenin, induces anti-tumor immune responses by multiple mechanisms of action . It’s also known that insulin signaling regulates fatty acid catabolism at the level of CoA activation .
Pharmacokinetics
Pharmacokinetics generally describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen . It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .
Result of Action
Peptides containing β-amino acids are known to form unique and discrete quaternary assemblies that are highly thermostable, bind complex substrates and metal ion cofactors, and, in certain cases, catalyze chemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as diet, physical activity, exposure to noise or fine dust, short or disturbed sleep, smoking, stress, depression, and a low socioeconomic status can influence the body’s response to a compound . .
Eigenschaften
IUPAC Name |
4-[2-[[2-[[4-[[4-amino-2-[[2-[[4-carboxy-2-[[2-[[2-[[4-carboxy-2-[[4-carboxy-2-[[2-(2,6-diaminohexanoylamino)-3-hydroxybutanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H118N16O27/c1-11-37(8)59(88-66(108)45(23-27-56(101)102)79-63(105)43(21-25-54(97)98)81-72(114)60(39(10)91)89-62(104)41(75)19-15-16-28-74)71(113)85-49(33-90)68(110)80-44(22-26-55(99)100)65(107)87-58(36(6)7)70(112)83-47(31-51(76)93)67(109)82-46(29-34(2)3)50(92)32-52(94)86-57(35(4)5)69(111)77-38(9)61(103)78-42(20-24-53(95)96)64(106)84-48(73(115)116)30-40-17-13-12-14-18-40/h12-14,17-18,34-39,41-50,57-60,90-92H,11,15-16,19-33,74-75H2,1-10H3,(H2,76,93)(H,77,111)(H,78,103)(H,79,105)(H,80,110)(H,81,114)(H,82,109)(H,83,112)(H,84,106)(H,85,113)(H,86,94)(H,87,107)(H,88,108)(H,89,104)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,115,116) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBDEGWLSDJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(CC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H118N16O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1651.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

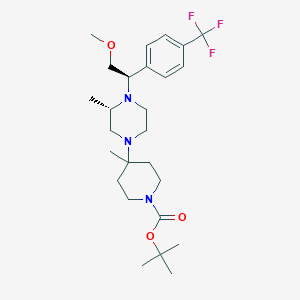


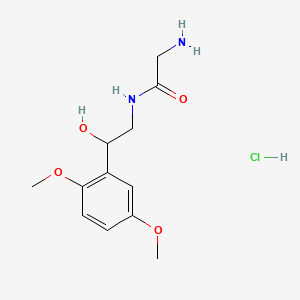

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)
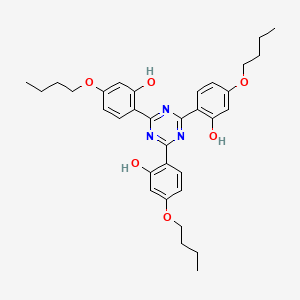
![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B3028758.png)

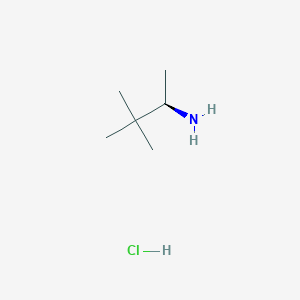
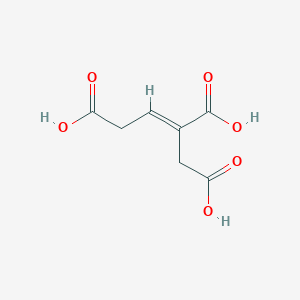
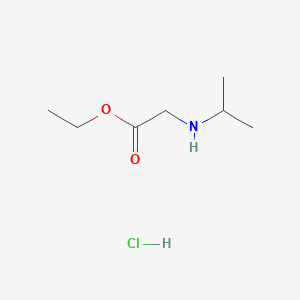
![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)
